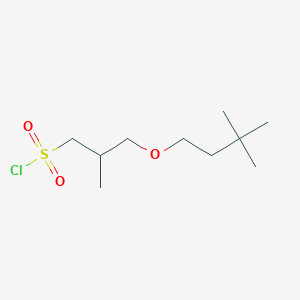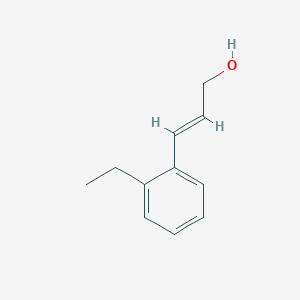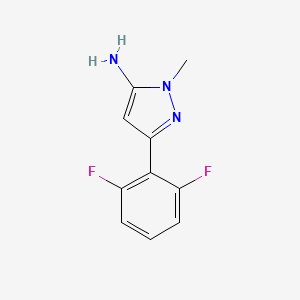![molecular formula C24H28N2O5 B13624203 2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylbutanoic acid](/img/structure/B13624203.png)
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylbutanoic acid is a synthetic compound known for its unique structural properties. It is often used in peptide synthesis and other chemical applications due to its stability and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylbutanoic acid typically involves the protection of amino acids using the fluorenylmethyloxycarbonyl (Fmoc) group. The process starts with the corresponding protected amino acid and sodium azide (NaN3) using the mixed anhydride method with isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the general approach involves large-scale synthesis using similar protective group strategies and purification techniques to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylbutanoic acid has several scientific research applications:
Chemistry: Used as a coupling agent in peptide synthesis due to its stability and reactivity.
Biology: Employed in the study of protein interactions and modifications.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylbutanoic acid involves its role as a protective group in peptide synthesis. It interacts with amino acids to form stable intermediates, facilitating the formation of peptide bonds. The molecular targets include amino acid residues, and the pathways involved are primarily related to peptide bond formation and stabilization .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(9H-Fluoren-9-ylmethoxy)carbonylamino]isobutyric Acid
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
Uniqueness
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylbutanoic acid is unique due to its specific structural configuration, which provides stability and reactivity in peptide synthesis. Its ability to form stable intermediates makes it particularly valuable in chemical and biological research .
Propriétés
Formule moléculaire |
C24H28N2O5 |
|---|---|
Poids moléculaire |
424.5 g/mol |
Nom IUPAC |
2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoylamino]-2-methylbutanoic acid |
InChI |
InChI=1S/C24H28N2O5/c1-3-24(2,22(28)29)26-21(27)13-8-14-25-23(30)31-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20H,3,8,13-15H2,1-2H3,(H,25,30)(H,26,27)(H,28,29) |
Clé InChI |
DZPIKSRSLIUZNZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C(=O)O)NC(=O)CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Methyl-1,4-dioxaspiro[4.5]decane-2-methanol](/img/structure/B13624134.png)

![6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one](/img/structure/B13624150.png)
![2-Amino-3-(imidazo[1,2-a]pyridin-2-yl)propan-1-ol](/img/structure/B13624153.png)

![6-Bromospiro[2.5]octane](/img/structure/B13624160.png)







